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Compound of Interest

Compound Name: (R)-Ofloxacin-d3

Cat. No.: B1513431 Get Quote

This technical guide provides an in-depth overview of (R)-Ofloxacin-d3, a deuterated

isotopologue of the fluoroquinolone antibiotic ofloxacin. This document is intended for

researchers, scientists, and drug development professionals, offering key data, experimental

methodologies, and pathway visualizations to support research and development activities.

Core Compound Data
(R)-Ofloxacin-d3 is the R-enantiomer of ofloxacin with three deuterium atoms incorporated into

the N-methyl group of the piperazinyl ring. This isotopic labeling makes it a valuable tool in

analytical and metabolic studies.

Property Value

CAS Number 1346617-10-4[1][2]

Molecular Formula C₁₈H₁₇D₃FN₃O₄[1][3]

Molecular Weight 364.39 g/mol [1]

Synonyms

(3R)-9-Fluoro-2,3-dihydro-3-methyl-10-[4-

(methyl-d3)-1-piperazinyl]-7-oxo-7H-

pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic

Acid, (+)-Ofloxacin-d3, (R)-(+)-Ofloxacin-d3, D-

Ofloxacin-d3[1]
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Mechanism of Action: Inhibition of Bacterial DNA
Replication
Ofloxacin, including its (R)-enantiomer, exerts its bactericidal effects by targeting two essential

bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These

enzymes are crucial for managing DNA topology during replication, transcription, and repair.

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process

necessary for the initiation of DNA replication and transcription. Ofloxacin binds to the DNA-

gyrase complex, trapping the enzyme in a state where it has cleaved the DNA, leading to a

stalled replication fork and ultimately cell death.[3]

Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of

interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV

by ofloxacin prevents the segregation of newly replicated chromosomes, leading to a lethal

accumulation of DNA breaks and failed cell division.[3]

The following diagram illustrates the inhibitory action of (R)-Ofloxacin on these key bacterial

enzymes.
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Experimental Protocols
(R)-Ofloxacin-d3 is primarily utilized as an internal standard in analytical methods for the

quantification of ofloxacin in biological matrices. Furthermore, understanding the inhibitory

activity of ofloxacin on its target enzymes is crucial. Detailed methodologies for these

applications are provided below.

Quantification of Ofloxacin in Biological Samples using
UPLC-MS/MS with (R)-Ofloxacin-d3 as an Internal
Standard
This protocol describes a general workflow for the use of (R)-Ofloxacin-d3 as an internal

standard for the quantification of ofloxacin in samples such as plasma or aqueous humor by

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

A. Sample Preparation

Thaw biological samples (e.g., plasma, aqueous humor) on ice.

To a 100 µL aliquot of the sample, add 10 µL of a working solution of (R)-Ofloxacin-d3
(internal standard, IS) at a known concentration.

Vortex mix for 10 seconds.

Add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
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B. UPLC-MS/MS Conditions

Column: A suitable C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7

µm, 2.1 x 100 mm).

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile

(B).

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive

electrospray ionization (ESI+) mode.

Detection: Multiple Reaction Monitoring (MRM) of the transitions for ofloxacin and (R)-
Ofloxacin-d3.

C. Data Analysis

Quantify the peak areas for both ofloxacin and the internal standard, (R)-Ofloxacin-d3.

Calculate the peak area ratio of ofloxacin to (R)-Ofloxacin-d3.

Generate a calibration curve by plotting the peak area ratios of calibration standards against

their known concentrations.

Determine the concentration of ofloxacin in the unknown samples by interpolating their peak

area ratios from the calibration curve.

The following diagram outlines the workflow for this analytical method.
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Analytical Workflow for Ofloxacin Quantification
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DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid

DNA by DNA gyrase.

A. Materials

Relaxed pBR322 DNA

DNA Gyrase enzyme

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 125 mM KCl, 25 mM MgCl₂, 25 mM DTT, 9

mM ATP)

(R)-Ofloxacin or Ofloxacin test solutions at various concentrations

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50%

glycerol)

B. Procedure

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:

5X Assay Buffer

Relaxed pBR322 DNA (e.g., 0.5 µg)

Test compound solution or vehicle control

Nuclease-free water to the final volume.

Initiate the reaction by adding a pre-determined amount of DNA gyrase.

Incubate the reaction at 37°C for 1 hour.

Terminate the reaction by adding the Stop Solution/Loading Dye.

Load the samples onto a 1% agarose gel.
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Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).

Visualize the DNA bands under UV light and document the results. The inhibition of

supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled

DNA band and an increase in the slower-migrating relaxed DNA band with increasing

concentrations of the inhibitor.

Topoisomerase IV Inhibition Assay (Decatenation Assay)
This assay assesses the inhibitory effect of a compound on the decatenation of catenated

kinetoplast DNA (kDNA) by topoisomerase IV.

A. Materials

Kinetoplast DNA (kDNA)

Topoisomerase IV enzyme

5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM

Mg(OAc)₂, 5 mM DTT, 5 mM ATP)

(R)-Ofloxacin or Ofloxacin test solutions at various concentrations

Stop Solution/Loading Dye

B. Procedure

Set up reaction mixtures in microcentrifuge tubes on ice, containing:

5X Assay Buffer

kDNA (e.g., 200 ng)

Test compound solution or vehicle control

Nuclease-free water to the final volume.
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Start the reaction by adding topoisomerase IV.

Incubate at 37°C for 30 minutes.

Stop the reaction by adding the Stop Solution/Loading Dye.

Load the samples onto a 1% agarose gel.

Run the gel electrophoresis to separate the decatenated minicircles from the catenated

kDNA network.

Stain the gel and visualize the DNA bands. The catenated kDNA remains in the well, while

the decatenated minicircles migrate into the gel. Inhibition is indicated by a decrease in the

amount of decatenated minicircles at higher inhibitor concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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